molecular formula C7H10O3 B2756714 Hexahydro-1,3-benzodioxol-2-one CAS No. 4389-22-4

Hexahydro-1,3-benzodioxol-2-one

Cat. No.: B2756714
CAS No.: 4389-22-4
M. Wt: 142.154
InChI Key: WQVFVJFUDNRICW-UHFFFAOYSA-N
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Description

Hexahydro-1,3-benzodioxol-2-one is an organic compound with the molecular formula C7H10O3 . It is also known by other names such as 4,5-Butano-1,3-dioxolane-2-one and 7,9-Dioxabicyclo[4.3.0]nonane-8-one . This compound is characterized by its bicyclic structure, which includes a dioxolane ring fused to a cyclohexane ring. It is a versatile compound used in various chemical reactions and industrial applications.

Mechanism of Action

Target of Action

Hexahydro-1,3-benzodioxol-2-one is a complex organic compound with a molecular formula of C7H10O3 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the compound is involved in reactions with oxalyl chloride in the presence of triethylamine This suggests that it may interact with its targets through chemical reactions, leading to changes in the targets or the compound itself

Biochemical Pathways

Given its involvement in reactions with oxalyl chloride , it’s plausible that it may affect pathways involving this compound or related compounds. The downstream effects of these pathway alterations would depend on the specific pathways involved and require further investigation.

Result of Action

Given its involvement in chemical reactions with oxalyl chloride , it’s likely that it induces changes at the molecular level, which could potentially lead to observable effects at the cellular level

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexahydro-1,3-benzodioxol-2-one can be synthesized through several methods. One common method involves the cyclization of 1,2-dihydroxycyclohexane with phosgene or its derivatives . The reaction typically requires a solvent such as dichloromethane and a base like pyridine to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Hexahydro-1,3-benzodioxol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields lactones, while reduction can produce alcohols .

Scientific Research Applications

Hexahydro-1,3-benzodioxol-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Hexahydro-1,3-benzodioxol-2-one can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its bicyclic structure, which imparts specific chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications .

Properties

IUPAC Name

3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-7-9-5-3-1-2-4-6(5)10-7/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVFVJFUDNRICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)OC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into 10 g (86 mmol) of trans-1,2-cyclohexanediol (CAS No. 1460-57-7) and 87.7 g (86 mmol) of dimethyl carbonate was added 0.5 g (9 mmol) of sodium methoxide. The resulting mixture was refluxed for 1 hour. After methanol was removed from the mixture, rectification was carried out. A purified hexahydro-1,3-benzodioxol-2-one (trans isomer) was recovered with a yield of 93%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
87.7 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0.5 g
Type
reactant
Reaction Step Two

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